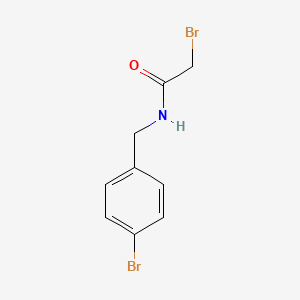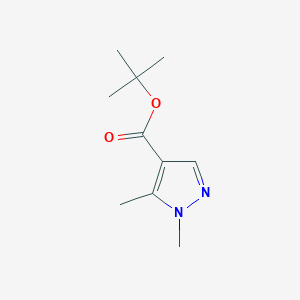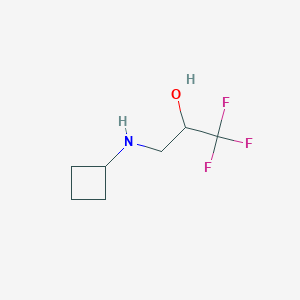
3-(Cyclobutylamino)-1,1,1-trifluoropropan-2-ol
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and the types of bonds it contains. It may also include information about its state (solid, liquid, gas) at room temperature, color, odor, and other physical characteristics .
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This could involve a series of chemical reactions starting from readily available starting materials . The conditions under which the synthesis is carried out, such as temperature, pressure, and solvent, are also important factors .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule and the types of bonds that hold these atoms together . Techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy can be used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, or how the compound behaves under certain conditions such as heat or light .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility in various solvents, and reactivity with common reagents . Other properties that might be measured include optical properties (if the compound is a dye or pigment) and electrical properties (if the compound is a semiconductor or superconductor) .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
The chemical compound , although not directly mentioned in the retrieved studies, is closely related to fluorinated compounds and their derivatives, which are crucial in synthetic organic chemistry for developing new materials, pharmaceuticals, and agrochemicals. The following insights highlight the significance of fluorinated compounds and methodologies that may be applicable to or derived from the compound of interest:
Novel Synthetic Routes : Research has focused on developing new synthetic methods for fluorinated compounds, including stereoselective processes and palladium-catalyzed cycloisomerization techniques. These methods are essential for creating complex molecules with specific configurations and potentially relate to the synthesis or modification of 3-(Cyclobutylamino)-1,1,1-trifluoropropan-2-ol (Zhang, Zhao, & Lu, 2007).
Ring-Opening Reactions : Improved microwave-assisted ring-opening of 1,1,1-Trifluoro-2,3-epoxypropane led to the synthesis of new 3-alkoxy-1,1,1-trifluoropropan-2-ols, showcasing an environmentally friendly method for producing precursors to trifluoromethyl ketones (Rayo et al., 2010).
Influence on Miscibility with Water : The presence of trifluoromethyl groups in compounds like 1,1,1-trifluoro-propan-2-ol has been studied for its effect on miscibility with water. Such studies offer insights into the physicochemical behavior of fluorinated compounds in aqueous solutions, which is crucial for understanding the solubility and bioavailability of potential pharmaceuticals (Fioroni, Burger, Mark, & Roccatano, 2003).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-(cyclobutylamino)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6(12)4-11-5-2-1-3-5/h5-6,11-12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYIGTWGXMKVCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



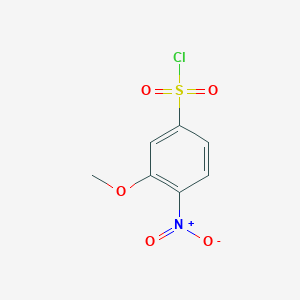

![N-({bicyclo[2.2.1]heptan-2-yl}methyl)cyclobutanamine](/img/structure/B1469057.png)
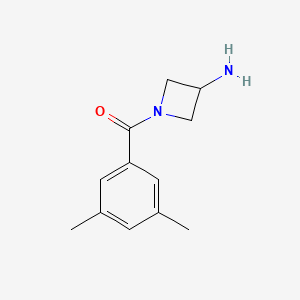
![3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469061.png)
![3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469062.png)
![1-{[4-(Propan-2-yl)phenyl]methyl}azetidin-3-amine](/img/structure/B1469063.png)

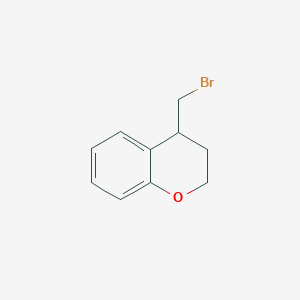
![N-methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1469069.png)

